1,3-Dibutyl-2-thiourea
Overview
Description
1,3-Dibutyl-2-thiourea is an organosulfur compound with the chemical formula C9H20N2S. It is a derivative of thiourea, where the hydrogen atoms are replaced by butyl groups. This compound is known for its applications in various fields, including corrosion inhibition, organic synthesis, and as an intermediate in the production of other chemicals .
Mechanism of Action
Target of Action
The primary target of 1,3-Dibutyl-2-thiourea (DBTU) is carbon steel surfaces, particularly in highly salted environments . DBTU acts as a corrosion inhibitor, protecting these surfaces from degradation .
Mode of Action
DBTU interacts with its target (carbon steel surfaces) by adsorption . This adsorption forms a thin protective layer on the steel surface, which inhibits corrosion and microbial corrosion . The connection between DBTU and the carbon steel surface is strong and remains so across a broad range of temperatures .
Pharmacokinetics
It’s known that dbtu is soluble in organic solvents such as methanol, chloroform, and ether, and slightly soluble in water . This suggests that DBTU could be distributed in various environments depending on its solubility and the presence of these solvents.
Result of Action
The primary result of DBTU’s action is the inhibition of corrosion and microbial corrosion on carbon steel surfaces . In a study, an average of 95.36% of DBTU was found to have an inhibitory effect at a concentration of 50 parts per million . This demonstrates the compound’s effectiveness in protecting steel surfaces from degradation.
Action Environment
DBTU’s action, efficacy, and stability are influenced by environmental factors. For instance, DBTU has been shown to work well in highly salted (3.5% w/w NaCl) environments at ambient temperature and pressure . It’s also worth noting that DBTU’s inhibitory effect remains strong across a broad range of temperatures .
Biochemical Analysis
Biochemical Properties
1,3-Dibutyl-2-thiourea has been found to inhibit corrosion effectively at low doses . The compound interacts with the surface of carbon steel, forming a thin layer that protects the steel surface in highly corrosive salt conditions
Cellular Effects
It has been observed to have a minor effect on sessile bacteria
Molecular Mechanism
The molecular mechanism of this compound involves its adsorption onto the surface of carbon steel, which is the main source of its inhibitory procedure . The connection between this compound and the carbon steel surface is very strong and remains strong throughout a broad range of temperatures
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been found to have an inhibitory effect at a concentration of 50 parts per million . The compound’s effect remains consistent over time, indicating its stability
Dosage Effects in Animal Models
Currently, there is limited information available on the effects of this compound at different dosages in animal models. It has been noted that the compound may cause damage to organs through prolonged or repeated exposure .
Preparation Methods
1,3-Dibutyl-2-thiourea can be synthesized through the reaction of dibutylamine with carbon disulfide, followed by the addition of hydrogen chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained . Industrial production methods often involve the use of large-scale reactors and continuous processing to achieve high yields and purity .
Chemical Reactions Analysis
1,3-Dibutyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert it back to the corresponding amine and thiol.
Substitution: It can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1,3-Dibutyl-2-thiourea has several scientific research applications:
Corrosion Inhibition: It is widely used as a corrosion inhibitor for metals, particularly in acidic environments.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biological Applications: It has been studied for its potential antibacterial, antioxidant, and anticancer properties.
Industrial Applications: It is used in the production of rubber, plastics, and textiles as a vulcanization accelerator and stabilizer.
Comparison with Similar Compounds
1,3-Dibutyl-2-thiourea can be compared with other thiourea derivatives, such as:
1,3-Dimethyl-2-thiourea: Similar in structure but with methyl groups instead of butyl groups. It has different solubility and reactivity properties.
1,3-Diphenyl-2-thiourea: Contains phenyl groups, making it more hydrophobic and less soluble in water.
1,3-Diethyl-2-thiourea: Has ethyl groups, offering different steric and electronic effects compared to butyl groups. The uniqueness of this compound lies in its balance of hydrophobicity and reactivity, making it suitable for a wide range of applications.
Properties
IUPAC Name |
1,3-dibutylthiourea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2S/c1-3-5-7-10-9(12)11-8-6-4-2/h3-8H2,1-2H3,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFFQABQEJATQAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2S | |
Record name | N,N'-Di-n-butylthiourea | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/N,N%27-Di-n-butylthiourea | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8042187 | |
Record name | N,N'-Dibutylthiourea | |
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Molecular Weight |
188.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, White crystalline powder; [Sovereign Chemical MSDS] | |
Record name | Thiourea, N,N'-dibutyl- | |
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Record name | 1,3-Dibutyl-2-thiourea | |
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Vapor Pressure |
0.00238 [mmHg] | |
Record name | 1,3-Dibutyl-2-thiourea | |
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CAS No. |
109-46-6 | |
Record name | N,N′-Dibutylthiourea | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=109-46-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 1,3-Dibutyl-2-thiourea | |
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Record name | 1,3-Dibutylthiourea | |
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Record name | 1,3-Dibutylthiourea | |
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Record name | Thiourea, N,N'-dibutyl- | |
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Record name | N,N'-Dibutylthiourea | |
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Record name | 1,3-dibutyl-2-thiourea | |
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Record name | 1,3-DIBUTYL-2-THIOUREA | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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